N'-Methylammodendrine
Description
N'-Methylammodendrine (CAS: 52196-10-8) is a bispiperidine alkaloid with the molecular formula C₁₃H₂₂N₂O and a molecular weight of 222.33 g/mol. It is naturally found in Lupinus formosus (Fabaceae) and other species such as Ammodendron conollyi and Sophora franchetiana . The compound exists as an oil in its natural state but can be synthesized as crystals (from petroleum ether) with a melting point of 65–66°C. Its specific optical rotation is [α]²³_D +62.4° (c = 0.5 in methanol) . Structurally, it features a piperidine backbone with an N'-methyl substitution, distinguishing it from related alkaloids (Figure 1).
Properties
IUPAC Name |
1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGUPFWFYUMIGH-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(=C1)C2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC(=C1)[C@H]2CCCCN2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200220 | |
| Record name | N'-Methylammodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52196-10-8 | |
| Record name | N'-Methylammodendrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052196108 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Methylammodendrine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00200220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Methylammodendrine typically involves the methylation of ammodendrine, another alkaloid. The process can be carried out using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually conducted in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of N’-Methylammodendrine is less common due to its natural abundance in certain plants. when synthesized industrially, the process involves large-scale extraction from plant sources followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N’-Methylammodendrine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various methylated and demethylated derivatives, which can have different biological activities and properties .
Scientific Research Applications
N’-Methylammodendrine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids.
Biology: Studies have shown its potential in modulating biological pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in neuropharmacology.
Industry: It is used in the development of natural product-based pesticides and herbicides.
Mechanism of Action
The mechanism by which N’-Methylammodendrine exerts its effects involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. It can modulate the activity of these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkaloids
Structural and Physicochemical Properties
The table below summarizes key differences between N'-Methylammodendrine and its analogues:
Key Structural Differences:
- This compound vs. Isoammodendrine : The former has an additional methyl group at the N' position, increasing its molecular weight by 14.03 g/mol .
- Ammodendrine : The parent compound lacks the N'-methyl group, resulting in a lower molecular weight (208.30 vs. 222.33) and altered melting points .
- Formylammodendrine : Substitution with a formyl group (C₁₃H₂₀N₂O₂) introduces polarity compared to the methyl group in this compound .
Spectroscopic and Fragmentation Behavior
Mass spectrometric studies highlight distinct fragmentation patterns:
- This compound and its acyl derivatives (e.g., N-acetylated forms) exhibit prominent peaks due to amide bond cleavage and rearrangement ions. Notably, N-acetylammodendrine undergoes facile water elimination, producing a base peak at M - 17 .
- Ammodendrine: Fragmentation includes loss of hydroxyl groups, a rare phenomenon among amides, suggesting unique stability in its piperidine backbone .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
